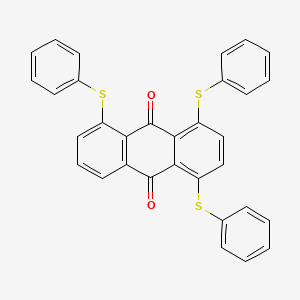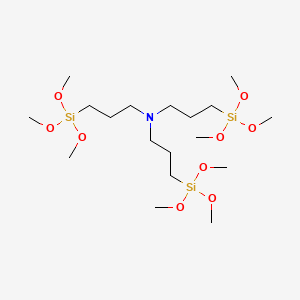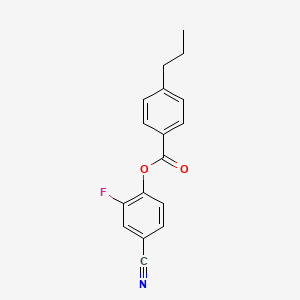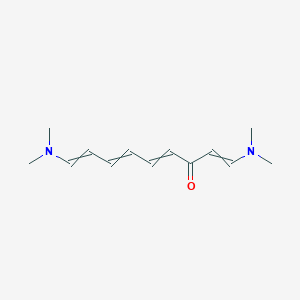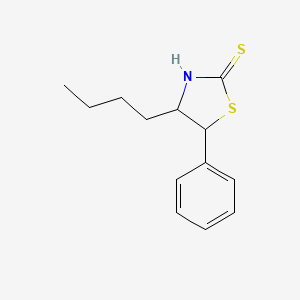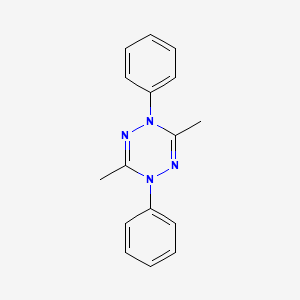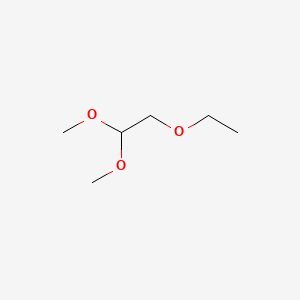
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound that features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with an amine under acidic or basic conditions to form the desired pyrrole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of oxo-pyrrole derivatives.
Reduction: Conversion to ethyl 5-amino-4-aminomethyl-2,3-dihydro-1H-pyrrole-1-carboxylate.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate has been explored for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups play crucial roles in binding interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrrole-1-carboxylate: Unique due to its specific substitution pattern on the pyrrole ring.
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-pyrazole-1-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Ethyl 5-amino-4-cyano-2,3-dihydro-1H-imidazole-1-carboxylate: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness: this compound stands out due to its specific functional groups and the versatility of the pyrrole ring, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
83361-93-7 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5-amino-4-cyano-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)11-4-3-6(5-9)7(11)10/h2-4,10H2,1H3 |
InChI Key |
GMQQUQMZTCLOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
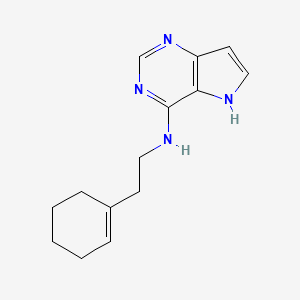
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
